molecular formula C20H24ClFN4O B2977472 2-Chloro-N-[1-[2-(4-ethylpiperazin-1-yl)-5-fluorophenyl]ethyl]pyridine-4-carboxamide CAS No. 1365627-89-9

2-Chloro-N-[1-[2-(4-ethylpiperazin-1-yl)-5-fluorophenyl]ethyl]pyridine-4-carboxamide

Cat. No. B2977472
CAS RN: 1365627-89-9
M. Wt: 390.89
InChI Key: MZJKZBGUVUYZLZ-UHFFFAOYSA-N
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Description

2-Chloro-N-[1-[2-(4-ethylpiperazin-1-yl)-5-fluorophenyl]ethyl]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C20H24ClFN4O and its molecular weight is 390.89. The purity is usually 95%.
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Scientific Research Applications

N-dealkylation of Arylpiperazine Derivatives

Arylpiperazine derivatives, including the specified chemical structure, have found clinical applications primarily in the treatment of depression, psychosis, or anxiety. These compounds undergo extensive metabolism, including CYP3A4-dependent N-dealkylation to 1-aryl-piperazines, which exhibit a variety of serotonin receptor-related effects in humans and animals. The metabolites distribute extensively in tissues, including the brain, which is the target site for most arylpiperazine derivatives, and are biotransformed primarily by CYP2D6-dependent oxidation. The review by Caccia (2007) provides insights into the disposition and metabolism of these derivatives, which is essential for understanding their pharmacological actions and potential scientific research applications beyond their known clinical uses (Caccia, 2007).

Pharmacophore Design for p38α MAP Kinase Inhibitors

The compound is structurally related to synthetic compounds with a tri- and tetra-substituted imidazole scaffold known as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase, responsible for proinflammatory cytokine release. This review by Scior et al. (2011) describes the design, synthesis, and activity studies of these inhibitors, highlighting the importance of aryl-piperazinyl derivatives in developing new pharmacotherapies for inflammatory diseases (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Stereochemistry of Phenylpiracetam

Investigations into the stereochemistry of phenylpiracetam, a structural analog of piracetam with a pyrrolidin-2-one pharmacophore, suggest that the configuration of stereocenters directly relates to biological properties. This review emphasizes the pharmacological advantages of specific enantiomers, underscoring the potential for the development of novel central nervous system (CNS) acting drugs based on such structures (Veinberg et al., 2015).

Functional Chemical Groups in CNS Drug Synthesis

A review by Saganuwan (2017) focuses on functional chemical groups, including heterocycles with nitrogen, sulfur, and oxygen, which form a significant class of organic compounds with CNS activity. This review identifies potential lead molecules for synthesizing compounds with CNS activity, relevant to exploring novel scientific applications for compounds like 2-Chloro-N-[1-[2-(4-ethylpiperazin-1-yl)-5-fluorophenyl]ethyl]pyridine-4-carboxamide (Saganuwan, 2017).

Functionalized Quinazolines and Pyrimidines for Optoelectronic Materials

The review by Lipunova et al. (2018) illustrates the incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems for the creation of novel optoelectronic materials. This application demonstrates the versatility of arylpiperazine derivatives in fields beyond pharmacology, extending to materials science (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

properties

IUPAC Name

2-chloro-N-[1-[2-(4-ethylpiperazin-1-yl)-5-fluorophenyl]ethyl]pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClFN4O/c1-3-25-8-10-26(11-9-25)18-5-4-16(22)13-17(18)14(2)24-20(27)15-6-7-23-19(21)12-15/h4-7,12-14H,3,8-11H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZJKZBGUVUYZLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)F)C(C)NC(=O)C3=CC(=NC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-[1-[2-(4-ethylpiperazin-1-yl)-5-fluorophenyl]ethyl]pyridine-4-carboxamide

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